molecular formula C18H18N6NaO8P B13709939 2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt

2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt

Cat. No.: B13709939
M. Wt: 500.3 g/mol
InChI Key: YSPAKCFRSSBJJK-KHXPSBENSA-M
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Description

2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt (hereafter referred to as mant-cGMP-Na) is a fluorescently labeled derivative of cyclic guanosine monophosphate (cGMP). The N-methylanthraniloyl (mant) group is covalently attached to the 2'-hydroxyl position of the ribose moiety, conferring fluorescence properties that enable real-time tracking of cGMP dynamics in biochemical assays . This modification enhances its utility in Förster resonance energy transfer (FRET) studies and enzyme activity assays, particularly in monitoring guanylate cyclase (GC) and phosphodiesterase (PDE) activities . The sodium salt form improves solubility in aqueous buffers, making it suitable for cell-based and in vitro studies .

Properties

Molecular Formula

C18H18N6NaO8P

Molecular Weight

500.3 g/mol

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1

InChI Key

YSPAKCFRSSBJJK-KHXPSBENSA-M

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C4N=C(NC5=O)N.[Na+]

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+]

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategy

The preparation of 2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt primarily involves the selective chemical modification of guanosine 3',5'-cyclic monophosphate (cGMP) at the 2' hydroxyl group of the ribose moiety with an N-methylanthraniloyl moiety. This modification is achieved through reaction with N-methylisatoic anhydride, which acts as the N-methylanthraniloyl donor.

The key steps include:

  • Activation of the 2'-OH group on cGMP.
  • Reaction with N-methylisatoic anhydride under controlled pH and temperature.
  • Purification of the resulting fluorescent nucleotide.
  • Conversion to the sodium salt form for stability and solubility.

Detailed Synthetic Procedure

Based on protocols adapted from peer-reviewed literature and chemical supplier data, the synthesis proceeds as follows:

Step Procedure Details
Starting Material Guanosine 3',5'-cyclic monophosphate sodium salt (cGMP-Na)
Reagent N-methylisatoic anhydride (NMA)
Solvent System Mixture of water and acetonitrile (e.g., 2 mL H2O and 17 mL acetonitrile)
Reaction Vessel 100 mL two-necked flask equipped with pH electrode and reflux condenser
Reaction Conditions Temperature: 35°C; pH maintained at 9 by addition of 2.5 N NaOH
Molar Ratios NMA used in excess (e.g., 2.5 equivalents relative to cGMP)
Reaction Time 1–2 hours, monitored by analytical HPLC
Monitoring Analytical HPLC using 11% acetonitrile, 20 mM triethyl ammonium formate buffer (pH 6.9), flow rate 1.5 mL/min
Workup Extraction with chloroform (3 × 100 mL) to remove impurities
Concentration Removal of acetonitrile under reduced pressure
Filtration Filtration through 0.45 µm regenerated cellulose membrane
Purification Medium-pressure liquid chromatography (MPLC) or reverse-phase HPLC
Final Product 2'-(N-Methylanthraniloyl) guanosine 3',5'-cyclic monophosphate sodium salt, purified and isolated

This method yields a fluorescent nucleotide derivative suitable for biochemical assays, especially for phosphodiesterase substrate studies.

Reaction Mechanism Insights

  • The N-methylisatoic anhydride reacts selectively with the 2'-hydroxyl group of cGMP due to its nucleophilicity and accessibility.
  • The reaction proceeds via nucleophilic attack on the anhydride, resulting in the formation of a stable amide linkage between the anthraniloyl group and the ribose sugar.
  • The pH is maintained alkaline (pH 9) to ensure deprotonation of the 2'-OH, enhancing nucleophilicity and reaction efficiency.
  • The reaction temperature (35°C) balances reaction rate and stability of sensitive nucleotide structures.

Analytical and Purification Techniques

Monitoring Reaction Progress

Purification Methods

Structural Confirmation

Summary Table of Preparation Method

Parameter Description
Starting Material Guanosine 3',5'-cyclic monophosphate sodium salt
Reagent N-methylisatoic anhydride
Solvent Water and acetonitrile mixture
Reaction Temperature 35°C
pH Maintained at 9 using 2.5 N NaOH
Reaction Time 1–2 hours
Monitoring Technique HPLC (11% acetonitrile, 20 mM TEAF buffer, pH 6.9)
Purification MPLC, reverse-phase chromatography, membrane filtration
Product Form Sodium salt of 2'-(N-Methylanthraniloyl) guanosine 3',5'-cyclic monophosphate
Analytical Confirmation UV-Vis, fluorescence spectroscopy, ESI-MS, NMR

Chemical Reactions Analysis

2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Unmodified cGMP (Guanosine 3',5'-Cyclic Monophosphate Sodium Salt)

  • Key Differences :
    • Lacks the fluorescent mant group, limiting its use in optical assays .
    • Directly participates in physiological pathways (e.g., smooth muscle relaxation via protein kinase G activation) .
    • Susceptible to hydrolysis by phosphodiesterases (PDEs), reducing its intracellular half-life .

8-Bromo-cGMP (8-Br-cGMP)

  • Key Differences: Bromine substitution at the 8-position enhances resistance to PDE-mediated degradation, prolonging its activity . Acts as a membrane-permeable cGMP analogue but lacks fluorescence, limiting use in real-time imaging . Used to study nitric oxide (NO)-cGMP signaling in cardiovascular systems .

N²,2'-O-Dibutyryl-cGMP Sodium Salt

  • Key Differences: Butyryl groups at the N² and 2'-O positions improve membrane permeability and stability against PDEs . Induces prolonged cGMP-dependent effects in cardiomyocytes and vascular smooth muscle . Non-fluorescent, restricting applications to endpoint assays .

8-(4-Chlorophenylthio)-cGMP Sodium Salt (8-pCPT-cGMP)

  • Key Differences :
    • Arylthio modification at the 8-position confers selectivity for protein kinase G (PKG) over PDEs .
    • Used to activate PKG in neuronal and renal tissues without significant cross-reactivity with PDEs .

Fluorescent cGMP Derivatives

mant-cGMP-Na vs. mant-GDP/GTP

  • Key Differences :
    • mant-cGMP-Na is specific to cGMP-dependent pathways, while mant-GDP/GTP derivatives (e.g., mant-GppNHp) are used to study GTPase activity in Ras proteins .
    • Fluorescence emission spectra differ slightly due to the cyclic phosphate structure in mant-cGMP-Na, enabling multiplexed detection in FRET systems .

β-Phenyl-1,N²-etheno-8-bromo-cGMP Sodium Salt

  • Key Differences :
    • Etherene modification enhances fluorescence quantum yield but alters binding affinity for PKG .
    • Less commonly used due to synthetic complexity compared to mant-cGMP-Na .

Biological Activity

2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt, often referred to as MANT-cGMP, is a modified derivative of guanosine 3',5'-cyclic monophosphate (cGMP), a crucial intracellular signaling molecule. This compound features an N-methylanthraniloyl group at the 2' position of the ribose sugar, enhancing its biological activity and interactions within cellular systems.

  • Molecular Formula : C₁₈H₁₈N₆O₈P·Na
  • Molecular Weight : Approximately 419.4 g/mol
  • Appearance : White powder, hygroscopic in nature
  • Fluorescence Properties :
    • Excitation Max : 359 nm
    • Emission Max : 448 nm

Biological Activities

MANT-cGMP serves as a potent intracellular signaling molecule with several notable biological activities:

  • Signal Transduction : As a cGMP analog, it plays a role in various signaling pathways, particularly in response to nitric oxide (NO) and natriuretic peptides.
  • Inhibition of Phosphodiesterases : MANT-cGMP is known to inhibit phosphodiesterases (PDEs), enzymes that degrade cGMP, thereby prolonging its signaling effects.
  • Calmodulin Interaction : It has been shown to inhibit calmodulin-dependent activation of cyclic nucleotide phosphodiesterase by peptide segments from HIV envelope glycoproteins .

Case Studies and Research Findings

Several studies have explored the biological implications of MANT-cGMP:

  • Study on Fluorescent Properties : Research indicates that MANT-cGMP can be used as a fluorescent probe for studying cyclic nucleotide phosphodiesterase activity. The compound's fluorescence allows for real-time monitoring of enzymatic reactions involving cGMP .
  • Inhibition of Viral Proteins : Inhibitory effects on calmodulin-dependent pathways have been documented, which may have implications for antiviral strategies targeting HIV.
  • Cellular Responses : The compound has been utilized in various experimental setups to elucidate its role in modulating cellular responses to NO and other signaling molecules, demonstrating its potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of MANT-cGMP compared to other related compounds:

Compound NameStructural FeaturesUnique Aspects
Guanosine 3',5'-Cyclic Monophosphate Sodium SaltBase structure without modificationPrimary form of cyclic GMP; direct signaling role
8-Bromo-Cyclic Guanosine MonophosphateBromine substitution at the 8-positionPotent phosphodiesterase inhibitor
Cyclic Adenosine MonophosphateAdenosine base instead of guanosineFunctions primarily through different signaling pathways
2'-(N-Acetamido) Guanosine 3',5'-Cyclic Monophosphate Sodium SaltAcetamido modificationAlters solubility and interaction profiles

Q & A

Basic Research Questions

What are the recommended methods for synthesizing and purifying 2'-(N-Methylanthraniloyl)-cGMP sodium salt to ensure ≥95% purity?

Synthesis typically involves phosphorylation of guanosine derivatives followed by N-methylanthraniloyl modification. Key steps include:

  • Phosphorylation : Use ribonucleic acid or guanosine as starting materials, with enzymatic or chemical phosphorylation to form the cyclic phosphate backbone .
  • Fluorescent tagging : Introduce the N-methylanthraniloyl group via carbodiimide-mediated coupling in anhydrous conditions to preserve the cyclic structure .
  • Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: 10–50% acetonitrile in 20 mM ammonium acetate, pH 5.0) to isolate the product. Purity is verified via UV-Vis (λmax ~252 nm) and mass spectrometry (expected [M+Na]⁺ ~567.19 Da) .

How should researchers optimize HPLC conditions for detecting this compound in cellular extracts?

Optimal HPLC parameters include:

ParameterCondition
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase20 mM KH₂PO₄ (pH 6.8) with 10% MeOH
Flow Rate1.0 mL/min
DetectionFluorescence (Ex 360 nm, Em 440 nm)
Retention Time~8.2 min
Validate the method with spiked samples (recovery >90%) and ensure limit of detection (LOD) <10 nM. Pre-treat samples with perchloric acid precipitation to remove proteins .

What protocols ensure stability during storage and handling?

  • Storage : Lyophilized powder is stable for ≥12 months at -20°C in desiccated, light-protected vials .

  • Reconstitution : Use deionized water (pH 7.4) or Tris buffer (5 mM, pH 7.5) to avoid hydrolysis. Avoid freeze-thaw cycles.

  • Stability under experimental conditions :

    ConditionStability (t₁/₂)
    25°C, pH 7.4>24 hours
    37°C, pH 7.4~8 hours
    4°C, pH <5.0<2 hours

Monitor degradation via loss of fluorescence intensity or HPLC peak splitting .

Advanced Research Questions

How can researchers resolve discrepancies in protein kinase G (PKG) activation efficacy between cGMP analogs?

Discrepancies may arise from:

  • Structural variations : N-methylanthraniloyl modification alters binding kinetics compared to dibutyryl-cGMP ( ). Validate using PKG activity assays (e.g., fluorescence polarization) with purified enzyme .
  • Purity issues : Batch variability in sodium salt content (e.g., hydrate vs. anhydrous forms) affects molarity. Quantify via elemental analysis (Na⁺ content) and adjust concentrations .
  • Solution equilibria : Use stopped-flow spectroscopy to assess cGMP analog-protein binding kinetics under physiological ionic strength (150 mM KCl) .

What strategies minimize fluorescence quenching in live-cell imaging applications?

  • Cell loading : Use esterified derivatives (e.g., acetoxymethyl esters) for membrane permeability, followed by intracellular esterase cleavage .
  • Quenching mitigation :
    • Reduce autofluorescence by using phenol red-free media.
    • Apply 1–5 µM probenecid to inhibit organic anion transporters that export the compound .
    • Optimize excitation/emission filters to avoid overlap with cellular fluorophores (e.g., NADH).
      Validate with confocal microscopy (e.g., HeLa cells, 488 nm laser) and correlate with electrophysiological PKG activity .

How should experimental designs account for batch-to-batch variability in nucleotide analog purity?

  • Pre-experiment QC :
    • Verify purity via HPLC (≥95%) and LC-MS (confirm molecular ion peaks).
    • Test biological activity in a reference assay (e.g., PKG activation EC₅₀ ~0.5–1.0 µM) .
  • Normalization : Use internal standards (e.g., ¹³C/¹⁵N-labeled cGMP) for quantitative mass spectrometry .
  • Documentation : Track lot numbers and correlate with experimental outcomes in metadata for retrospective analysis .

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